Autonomic Nervous System Potency: Tigloidine vs. Atropine and Scopolamine
In a direct comparative preclinical study (Sanghvi et al., 1968), Tigloidine hydrobromide demonstrated a weaker parasympatholytic and gangliolytic effect on the autonomic nervous system compared to atropine and scopolamine [1]. The study reported that Tigloidine's effect on autonomic ganglia and peripheral muscarinic responses was qualitatively and quantitatively less pronounced than the reference anticholinergics.
| Evidence Dimension | Autonomic nervous system (parasympatholytic/gangliolytic) potency |
|---|---|
| Target Compound Data | Weak effect (qualitative comparative statement from original research) |
| Comparator Or Baseline | Atropine and scopolamine: Stronger parasympatholytic/gangliolytic effects |
| Quantified Difference | Weaker parasympatholytic and gangliolytic effect compared to atropine and scopolamine (no numerical fold‑change provided in original abstract; this is a class‑level potency differentiation). |
| Conditions | Mice, rats, cats, and dogs; in vivo pharmacological assays |
Why This Matters
This differentiation is critical for researchers studying central versus peripheral anticholinergic contributions or seeking a muscarinic antagonist with reduced peripheral autonomic side‑effect burden.
- [1] Sanghvi I, et al. Pharmacology of a potential anti‑parkinson agent: tigloidine. Eur J Pharmacol. 1968;4(3):246‑253. PMID: 5723419. View Source
